2-Cyclopropylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylcyclobutan-1-amine is an organic compound characterized by a cyclopropyl group attached to a cyclobutan-1-amine structure This compound is of interest due to its unique structural features, which combine the strained ring systems of both cyclopropane and cyclobutane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclobutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, cyclopropylmethyl bromide can react with cyclobutan-1-amine under suitable conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be conducted at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylcyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Alkyl halides, ammonia, or other amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of strained ring systems on biological activity.
Industry: Used in the synthesis of polymers, catalysts, and other materials with specialized properties .
Wirkmechanismus
The mechanism of action of 2-Cyclopropylcyclobutan-1-amine involves its interaction with molecular targets through its amine group. The strained ring systems can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Contains only the cyclopropyl group attached to an amine.
Cyclobutanamine: Contains only the cyclobutane group attached to an amine.
Cyclopropylcyclobutane: Lacks the amine group but contains both cyclopropyl and cyclobutane rings.
Uniqueness
2-Cyclopropylcyclobutan-1-amine is unique due to the combination of both cyclopropyl and cyclobutane rings attached to an amine group.
Eigenschaften
Molekularformel |
C7H13N |
---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
2-cyclopropylcyclobutan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-3-6(7)5-1-2-5/h5-7H,1-4,8H2 |
InChI-Schlüssel |
KXPVVIGIQFYGPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.